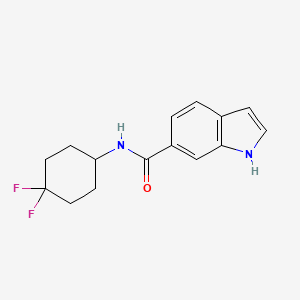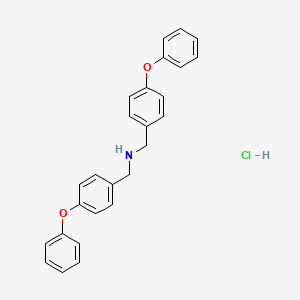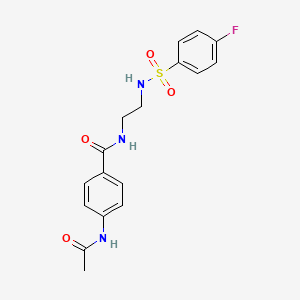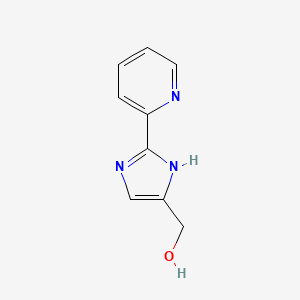
N-(4,4-difluorociclohexil)-1H-indol-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole carboxamides, including N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide, often involves palladium-catalyzed cyclization reactions or other advanced organic synthesis techniques. For instance, palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion has been developed to synthesize 2-substituted 1H-indole-3-carboxamides, showcasing the versatility of palladium catalysis in the construction of complex indole carboxamide frameworks (Hu et al., 2012).
Molecular Structure Analysis
Indole carboxamides exhibit a wide range of molecular structures, from simple indole derivatives to complex polycyclic compounds. The core structure typically includes an indole ring connected to a carboxamide group, which can be further modified with various substituents to influence the compound's physical and chemical properties. Spectroscopic and X-ray crystallographic analysis are crucial techniques for elucidating the molecular structure of these compounds, providing insights into their conformation and intermolecular interactions (Al-Ostoot et al., 2019).
Chemical Reactions and Properties
Indole carboxamides can undergo a variety of chemical reactions, including C-H functionalization, coupling reactions, and cyclization processes. These reactions are pivotal for the structural diversification of indole carboxamides and the exploration of their chemical properties. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates the potential for selective bond formation, expanding the toolkit for modifying indole carboxamides (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide, like other indole carboxamides, are influenced by their molecular structure. Factors such as solubility, melting point, and crystal structure are determined by the nature of the substituents and the overall molecular conformation. Studies on related compounds have shown that even minor changes in the structure can significantly affect these properties, underscoring the importance of detailed physical analysis (Murthy & Bray, 2003).
Chemical Properties Analysis
The chemical properties of indole carboxamides, including reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry. The introduction of functional groups such as difluorocyclohexyl can alter electron distribution and molecular polarity, affecting the compound's reactivity and binding affinity to biological molecules. Research into the chemical properties of indole carboxamides provides valuable information for the design of new compounds with desired biological activities (Liang et al., 2014).
Aplicaciones Científicas De Investigación
- Inhibición de PDE5: La N-(4,4-difluorociclohexil)-1H-indol-6-carboxamida es un precursor para la síntesis de piridinas fluoradas. Un derivado de este tipo, 110, actúa como un potente inhibidor de la fosfodiesterasa 5 (PDE5), que se administra por vía oral, penetra en el cerebro . Los inhibidores de la PDE5 se utilizan para tratar afecciones como la disfunción eréctil y la hipertensión pulmonar.
Química Medicinal y Desarrollo de Fármacos
Mecanismo De Acción
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their firing patterns .
Mode of Action
N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate . This modulation of Purkinje cell firing rate is thought to have a beneficial impact on essential tremor .
Result of Action
The molecular and cellular effects of N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide’s action involve the decrease in the firing of neurons in the olivo-cerebellar network . This decrease is thought to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor . Inhibition of this dysfunctional firing may provide benefit to patients with essential tremor .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O/c16-15(17)6-3-12(4-7-15)19-14(20)11-2-1-10-5-8-18-13(10)9-11/h1-2,5,8-9,12,18H,3-4,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQLZQSLBQESDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)
![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)
